

An In-depth Technical Guide to Dipalmitin: Chemical Structure, Properties, and Biological Roles

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitin, a diacylglycerol (DAG), is a lipid molecule of significant interest in various scientific fields, including biochemistry, cell biology, and pharmaceutical sciences. As a key intermediate in lipid metabolism and a component of cellular membranes, **dipalmitin** plays a role in numerous physiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of **dipalmitin**, with a particular focus on its role in cellular signaling. Detailed experimental protocols for its synthesis and analysis are also presented to facilitate further research and application.

Chemical Structure and Identification

Dipalmitin, also known as glyceryl dipalmitate, consists of a glycerol backbone esterified with two palmitic acid molecules. Palmitic acid is a 16-carbon saturated fatty acid. The two palmitoyl chains can be attached to the glycerol backbone in two isomeric forms: 1,2-**dipalmitin** and 1,3-**dipalmitin**. The general term "**dipalmitin**" often refers to a mixture of these isomers.

Table 1: Chemical Identifiers for **Dipalmitin**



Identifier	Value
Molecular Formula	Сз5Н68О5[1]
Molecular Weight	568.91 g/mol [1]
CAS Number (racemic mixture)	26657-95-4[1]
1,2-Dipalmitoyl-sn-glycerol CAS	30334-71-5
1,3-Dipalmitin CAS Number	502-52-3
IUPAC Name (1,2-isomer)	(2,3-dihydroxypropyl) dipalmitate
IUPAC Name (1,3-isomer)	(2-hydroxypropane-1,3-diyl) dipalmitate
SMILES (1,2-isomer)	CCCCCCCCCCCCC(=0)OCINVALID-LINKOC(=0)CCCCCCCCCCCCCC
SMILES (1,3-isomer)	CCCCCCCCCCCCC(=0)OCC(0)COC(=0
InChI (1,2-isomer)	InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17- 19-21-23-25-27-29-34(37)39-32-33(31-36)40- 35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4- 2/h33,36H,3-32H2,1-2H3/t33-/m0/s1
InChI (1,3-isomer)	InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17- 19-21-23-25-27-29-34(37)39-31-33(36)32-40- 35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4- 2/h33,36H,3-32H2,1-2H3

Physicochemical Properties

The physical and chemical properties of **dipalmitin** are crucial for its biological function and its application in various formulations.

Table 2: Physicochemical Properties of **Dipalmitin**



Property	Value
Melting Point	71.8 °C[2]
Boiling Point	628.6 °C at 760 mmHg[2]
Density	0.93 g/cm ³ [2]
Solubility	DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml.[1]
Appearance	White solid
Storage Temperature	-20°C[1]

Biological Significance and Signaling Pathways

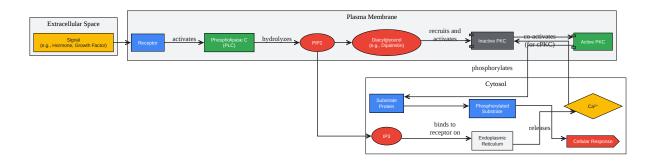
Dipalmitin, as a diacylglycerol, is a key second messenger in cellular signaling. Diacylglycerols are generated at the cell membrane in response to extracellular stimuli and play a critical role in the activation of various downstream effector proteins.

Activation of Protein Kinase C (PKC)

One of the most well-characterized roles of diacylglycerol is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is dependent on the binding of DAG to their C1 domain, which promotes their translocation to the cell membrane.

While diacylglycerols, in general, are potent activators of PKC, studies have indicated that 1,2-dipalmitoyl-sn-glycerol is a weak activator of this enzyme family.[3] The specific fatty acid composition of the DAG molecule can influence its affinity for different PKC isoforms. 1,3-Dipalmitoyl glycerol has been shown to activate Protein Kinase $C\alpha$ (PKC α) in vitro with a Ka of 3.8 μ M.[4]





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Diacylglycerol (DAG) Signaling Pathway for PKC Activation.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective role of 1,3-dipalmitoyl glycerol. It has been shown to inhibit apoptosis and the production of reactive oxygen species (ROS) and pro-inflammatory mediators in neuronal cells under conditions of oxygen-glucose deprivation and reperfusion.[4] This suggests a potential therapeutic application for **dipalmitin** in conditions associated with neuronal damage.



Experimental Protocols Enzymatic Synthesis of 1,3-Dipalmitin

This protocol describes the synthesis of 1,3-dipalmitin through the enzymatic esterification of glycerol and palmitic acid.[4][5]

Materials:

- Glycerol (anhydrous)
- Palmitic Acid
- Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)
- n-hexane (or other suitable organic solvent)
- Molecular sieves (4Å)
- Silica gel for column chromatography
- · Ethyl acetate
- Hexane

Equipment:

- Jacketed glass reactor with magnetic or overhead stirrer
- Temperature controller/water bath
- Vacuum pump
- Rotary evaporator
- Chromatography column

Procedure:

Reaction Setup:



- In the jacketed glass reactor, dissolve palmitic acid in n-hexane. The molar ratio of palmitic acid to glycerol should be approximately 2:1.
- Add anhydrous glycerol to the mixture.
- Add molecular sieves to remove water generated during the reaction.

Enzymatic Reaction:

- Add the immobilized lipase to the reaction mixture.
- Set the reaction temperature to 60-70°C and stir the mixture at a constant speed (e.g., 200-300 rpm).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

• Enzyme Removal:

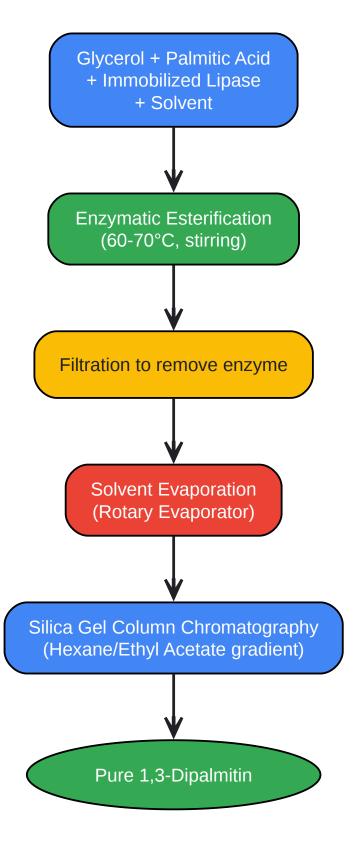
 Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed with solvent and potentially reused.

• Product Purification:

- Remove the solvent from the reaction mixture using a rotary evaporator.
- The crude product can be purified by silica gel column chromatography.
- Prepare a silica gel column with hexane.
- Dissolve the crude product in a minimal amount of hexane and load it onto the column.
- Elute the column with a gradient of hexane and ethyl acetate.
- Collect fractions and analyze them by TLC to identify those containing pure 1,3dipalmitin.



 Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final product.





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Workflow for the Enzymatic Synthesis of 1,3-Dipalmitin.

Analysis of Dipalmitin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of **dipalmitin** using HPLC with an Evaporative Light Scattering Detector (ELSD), as **dipalmitin** lacks a strong UV chromophore.

Instrumentation and Reagents:

- HPLC system with a pump, autosampler, and column oven
- Evaporative Light Scattering Detector (ELSD)
- Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Hexane (HPLC grade)
- Isopropanol (HPLC grade)
- Dipalmitin standard

Procedure:

- Standard and Sample Preparation:
 - Prepare a stock solution of the **dipalmitin** standard in a suitable solvent (e.g., chloroform or a mixture of hexane and isopropanol) at a known concentration (e.g., 1 mg/mL).
 - Prepare a series of working standards by diluting the stock solution.
 - \circ Dissolve or extract the sample containing **dipalmitin** in a suitable solvent and filter it through a 0.45 μ m syringe filter.
- HPLC Conditions:



 Mobile Phase: A gradient of hexane and isopropanol is commonly used. A typical starting condition could be 98:2 (hexane:isopropanol), gradually increasing the proportion of isopropanol.

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Injection Volume: 10-20 μL

ELSD Settings:

Nebulizer Temperature: 40°C

Evaporator Temperature: 60°C

Gas Flow (Nitrogen): 1.5 L/min

(Note: ELSD settings may need to be optimized for the specific instrument).

- Data Analysis:
 - Inject the standards and samples.
 - Identify the dipalmitin peak based on the retention time of the standard.
 - Quantify the amount of dipalmitin in the sample by comparing the peak area to the calibration curve generated from the standards.

Applications in Drug Development

Dipalmitin and other diacylglycerols are utilized in the development of drug delivery systems. Their amphiphilic nature makes them suitable for use in the formulation of liposomes, solid lipid nanoparticles (SLNs), and other lipid-based carriers. These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.

Conclusion



Dipalmitin is a multifaceted lipid molecule with important roles in cellular metabolism and signaling. Its well-defined chemical structure and properties make it a valuable tool for researchers studying lipid biology and developing novel therapeutic strategies. The detailed protocols provided in this guide for its synthesis and analysis will aid in the continued exploration of this significant biomolecule. As our understanding of the intricate roles of specific lipid species in health and disease continues to grow, the importance of studying molecules like **dipalmitin** will undoubtedly increase.

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